2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide
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Overview
Description
2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide is a complex organic compound that features a unique structure combining a chloro-substituted amide with a dioxolane ring and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a Grignard reaction or other alkylation methods.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-chloropropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: H₂/Ni, LiAlH₄, NaBH₄
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide involves its interaction with specific molecular targets. The dioxolane ring and cycloheptyl group may facilitate binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide is unique due to its combination of a chloro-substituted amide, a dioxolane ring, and a cycloheptyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28ClNO3/c1-13(17)14(19)18-10-6-9-16(15-20-11-12-21-15)7-4-2-3-5-8-16/h13,15H,2-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVBTWZHLOWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCC1(CCCCCC1)C2OCCO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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